[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol is a bicyclic compound with the molecular formula C9H14O2 and a molecular weight of 154.2063 g/mol . This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol typically involves the use of 5-norbornene-2-endo,3-exo-dicarboxylic acid as a starting material . The synthetic route includes several steps:
Reduction: The dicarboxylic acid is reduced to the corresponding diol.
Protection: The hydroxyl groups are protected to prevent unwanted reactions.
Functionalization: The protected diol undergoes functionalization to introduce the hydroxymethyl group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and streamlined purification processes.
Chemical Reactions Analysis
Types of Reactions
[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions.
Industry: The compound can be used in the production of polymers and other materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of [(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Norbornene: A related bicyclic compound with similar structural features but different functional groups.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure.
2-Azabicyclo[2.2.1]heptane: A bicyclic compound with a nitrogen atom in the ring.
Uniqueness
[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol is unique due to its specific functional groups and stereochemistry. The presence of the hydroxymethyl group and the specific arrangement of atoms provide distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8?,9? |
InChI Key |
IGHHPVIMEQGKNE-QPIHLSAKSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1C(C2CO)CO |
Canonical SMILES |
C1C2C=CC1C(C2CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.